4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 435.5 g/mol
The structure contains a quinazoline moiety, which is often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinazoline core through cyclization reactions.
- Substitution reactions to introduce the ethoxy and sulfonamide groups.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves:
- Inhibition of COX-2 : A study indicated that related compounds exhibit COX-2 inhibitory activity, which is crucial in cancer progression and inflammation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4-Ethoxy Compound | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | Cell Cycle Arrest in G0-G1 Phase |
Related Compound | CCRF-CM (Leukemia) | 4.51 ± 0.24 | Induction of Apoptosis |
Anti-inflammatory Activity
The anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This activity can lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
Other Biological Activities
Research has also suggested other potential activities:
- Antimicrobial Effects : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
- Carbonic Anhydrase Inhibition : Certain benzenesulfonamides have demonstrated inhibition of carbonic anhydrases (hCA), which are implicated in various physiological processes and diseases .
Case Studies
- Study on COX Inhibition : A derivative was tested for COX-2 inhibition and showed a maximum inhibition rate of 47.1% at a concentration of 20 μM, indicating promising anti-inflammatory properties .
- Antiproliferative Studies : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values in the nanomolar range .
特性
IUPAC Name |
4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-19-11-13-20(14-12-19)31(28,29)25-17-7-6-8-18(15-17)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJDALJHMBMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。